1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H13ClN2S and a molecular weight of 192.71 . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[2-(propan-2-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar thiazole ring structure but differs in the position of the substituents.
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a methyl group at the 2-position of the thiazole ring.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound has an ethyl group at the 4-position of the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2648948-22-3 |
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Molecular Formula |
C7H14Cl2N2S |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5(2)7-9-4-6(3-8)10-7;;/h4-5H,3,8H2,1-2H3;2*1H |
InChI Key |
SPRLLESZVLZCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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